

Tetrahydroxyquinone monohydrate CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydroxyquinone monohydrate*

Cat. No.: *B052120*

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An In-depth Technical Guide to **Tetrahydroxyquinone Monohydrate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrahydroxyquinone monohydrate**, a redox-active benzoquinone with significant potential in biomedical research and drug development. The document details its chemical properties, synthesis, and established experimental applications, with a focus on its role in cancer research and analytical chemistry.

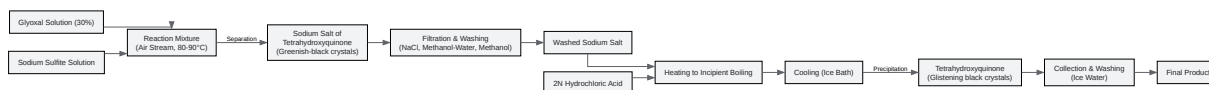
Core Chemical and Physical Properties

Tetrahydroxyquinone is an organic compound that can be found in both anhydrous and hydrated forms. The monohydrate is a common commercially available form.

Property	Tetrahydroxyquinone (Anhydrous)	Tetrahydroxyquinone Monohydrate
CAS Number	319-89-1[1]	123334-16-7
Molecular Formula	C ₆ H ₄ O ₆ [1]	C ₆ H ₆ O ₇ [2]
Molecular Weight	172.09 g/mol [1]	190.11 g/mol [2]
Appearance	Blue-black crystals[3]	Dark green to black powder/crystal[2]
Melting Point	>300 °C (decomposes)[3]	>300 °C[2]
Solubility	Slightly soluble in cold water[3]	Soluble in DMSO[1]
Synonyms	Tetrahydroxy-p-benzoquinone, THBQ, THQ, Tetroquinone[3]	Tetrahydroxy-1,4-quinone hydrate, Tetroquinone hydrate[4]

Synthesis of Tetrahydroxyquinone

A documented method for the synthesis of tetrahydroxyquinone involves the reaction of glyoxal with sodium sulfite in an aqueous solution, followed by acidification.[5]



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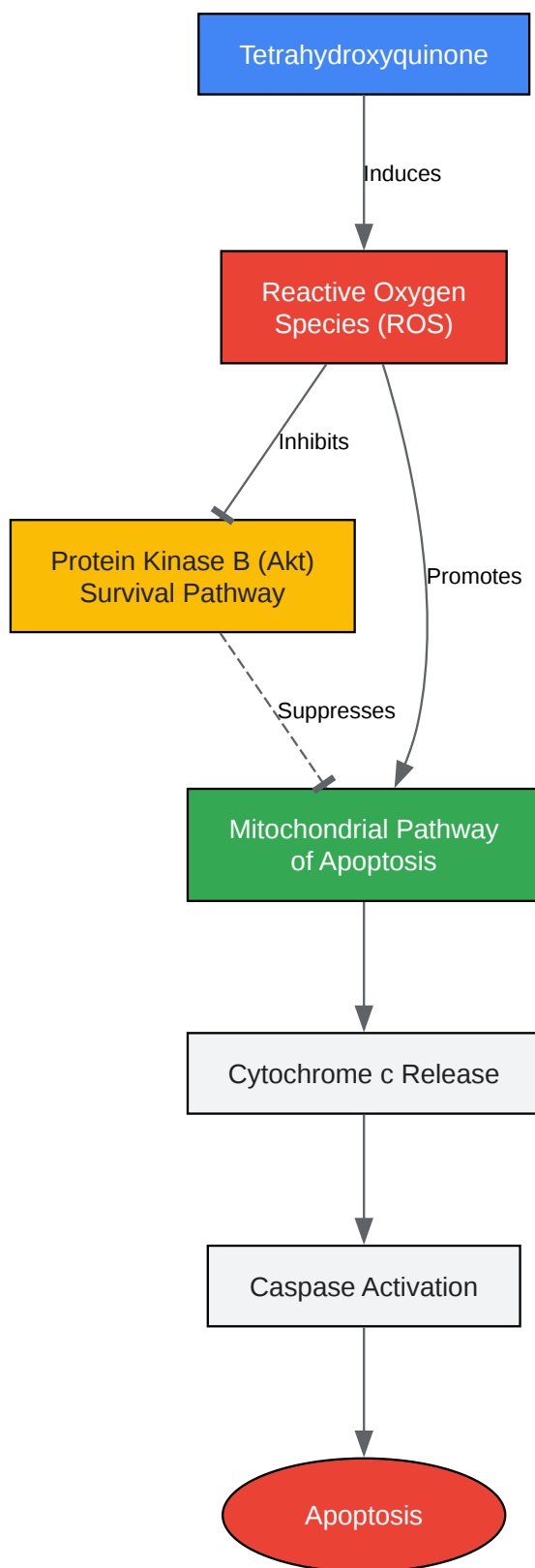
Synthesis workflow for Tetrahydroxyquinone.

Mechanism of Action in Oncology

Tetrahydroxyquinone monohydrate is a redox-active molecule that can participate in a redox cycle with semiquinone radicals, leading to the generation of reactive oxygen species (ROS).[4] This property is central to its cytotoxic effects against cancer cells. In leukemia cells, it has been shown to induce apoptosis by diminishing survival signaling pathways.[2]

Signaling Pathway of Tetrahydroxyquinone-Induced Apoptosis

The proposed mechanism involves the generation of ROS, which leads to the inhibition of the Protein Kinase B (Akt) survival pathway. This, in turn, facilitates the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases.[2][4]



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Signaling pathway of Tetrahydroxyquinone-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay in HL60 Leukemia Cells

This protocol is based on studies demonstrating the cytotoxic effects of tetrahydroxyquinone on HL60 leukemia cells.[4]

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Tetrahydroxyquinone monohydrate** in HL60 cells.

Materials:

- **Tetrahydroxyquinone monohydrate**
- Dimethyl sulfoxide (DMSO)
- HL60 human leukemia cell line
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- 96-well plates
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Tetrahydroxyquinone monohydrate** in DMSO.
- **Cell Seeding:** Seed HL60 cells in 96-well plates at a density of 1×10^5 cells/mL in a final volume of 100 μ L per well.
- **Treatment:** After 24 hours, treat the cells with varying concentrations of **Tetrahydroxyquinone monohydrate** (e.g., 10-500 μ M). Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO only).
- **Incubation:** Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

- MTT Assay: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Add 100 μL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.

Quantitative Data from Literature:

Assay Type	Cell Line	IC_{50} Value	Reference
Total Protein Content	HL60	20 μM	[4]
Phosphatase Activity	HL60	40 μM	[4]

| MTT Assay | HL60 | 45 μM |[4] |

Titrimetric Determination of Sulfate

Tetrahydroxyquinone is used as an indicator for the titration of sulfate ions with a standard solution of a barium salt.[6][7]

Objective: To determine the concentration of sulfate in an aqueous solution.

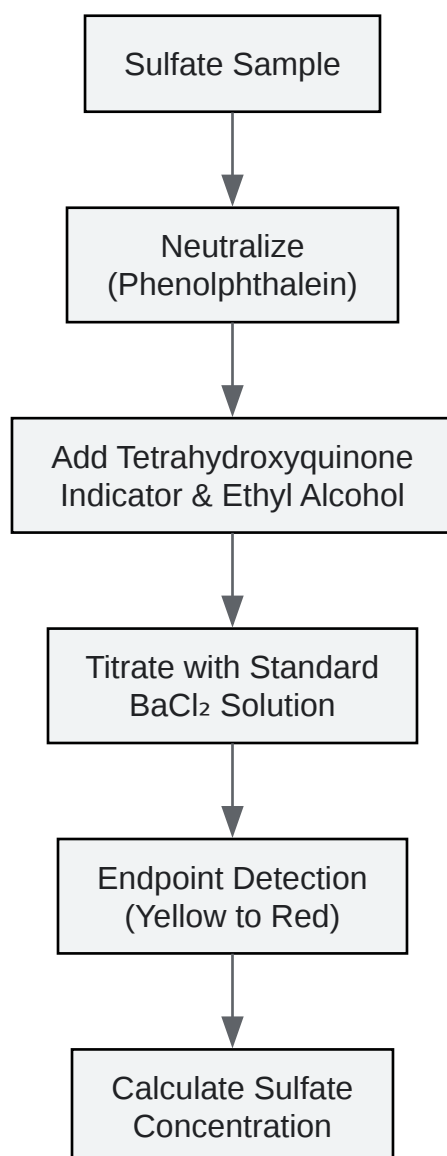
Materials:

- Tetrahydroxyquinone indicator (as the sodium salt, often mixed with an inert salt like KCl)
- Standard Barium Chloride (BaCl_2) solution (e.g., 0.02 N)
- Sample solution containing sulfate
- Ethyl alcohol

- Phenolphthalein indicator
- Magnetic stirrer

Procedure:

- Sample Preparation: Take a known volume of the sulfate-containing solution and neutralize it to the phenolphthalein endpoint.
- Indicator Addition: Add a small amount (0.15-0.35 g) of the solid tetrahydroxyquinone indicator and stir to dissolve.
- Solvent Addition: Add approximately 15-25 mL of ethyl alcohol. This enhances the speed and clarity of the endpoint.[6]
- Titration: Titrate the solution with the standard BaCl_2 solution while stirring continuously.
- Endpoint Detection: The endpoint is reached when the color of the solution changes from yellow to a reddish-brown or red that is evenly distributed throughout the liquid.[6]
- Calculation: Calculate the concentration of sulfate in the sample based on the volume of BaCl_2 solution used.



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Workflow for titrimetric determination of sulfate.

Safety and Handling

Tetrahydroxyquinone should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents and strong bases.[8] The toxicological properties have not been fully investigated.

Conclusion

Tetrahydroxyquinone monohydrate is a versatile compound with established applications in both analytical chemistry and cancer research. Its redox properties are key to its function as a titration indicator and as a pro-apoptotic agent in cancer cells. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the potential of this molecule.

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- To cite this document: BenchChem. [Tetrahydroxyquinone monohydrate CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052120#tetrahydroxyquinone-monohydrate-cas-number-and-molecular-weight]

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